Celgosivir

Übersicht

Beschreibung

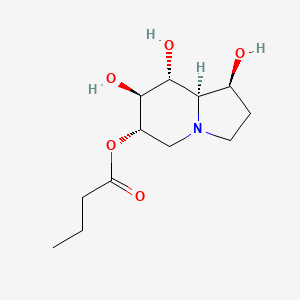

- Celgosivir, also known as 6-O-Butanoylcastanospermine or MDL-28574, is an investigational antiviral drug.

- Its IUPAC name is [(1S,6S,7S,8R,8aR)-1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate.

- This compound is an oral prodrug of the natural product castanospermine.

- It inhibits alpha-glucosidase I, an enzyme critical for viral maturation by initiating the processing of N-linked oligosaccharides on viral envelope glycoproteins .

Vorbereitungsmethoden

- Celgosivir kann auf verschiedenen Wegen synthetisiert werden, aber seine industriellen Produktionsmethoden sind nicht allgemein bekannt.

- Die synthetische Herstellung umfasst chemische Umwandlungen, um die gewünschte Struktur zu erreichen.

Analyse Chemischer Reaktionen

- Celgosivir unterliegt Reaktionen, die typisch für seine Iminosugar-Klasse sind.

- Häufige Reaktionen sind Oxidation, Reduktion und Substitution.

- Reagenzien und Bedingungen variieren je nach der spezifischen Transformation.

- Wichtige Produkte, die während dieser Reaktionen gebildet werden, sind Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

- Celgosivir hat potenzielle Anwendungen in:

Virologie: Aufgrund seiner antiviralen Aktivität wird es für Hepatitis-C-Virus (HCV) und Human-Immunschwächevirus (HIV)-Infektionen untersucht.

Medizin: Untersucht für seine Auswirkungen auf die virale Replikation und Ausbreitung.

Industrie: Kann zu Kombinationstherapien beitragen, um medikamentenresistente Stämme zu verhindern.

Wirkmechanismus

- Der Mechanismus von this compound beinhaltet die Hemmung von Alpha-Glucosidase I.

- Dadurch wird die Glykosylierung von Virusproteinen durch den Wirt verhindert.

- Diese Störung beeinflusst die virale Reifung und Assemblierung.

Wirkmechanismus

- Celgosivir’s mechanism involves inhibiting alpha-glucosidase I.

- By doing so, it prevents glycosylation of viral proteins by the host.

- This disruption affects viral maturation and assembly.

Vergleich Mit ähnlichen Verbindungen

- Celgosivir zeichnet sich durch seinen einzigartigen Wirkmechanismus aus.

- Ähnliche Verbindungen umfassen andere Iminosaccharide und antivirale Mittel.

Biologische Aktivität

Celgosivir, a bicyclic iminosugar, has garnered attention in the field of antiviral research, particularly for its potential use against dengue virus (DENV) infections. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and relevant case studies.

This compound functions primarily as an α-glucosidase inhibitor , targeting the endoplasmic reticulum (ER) enzymes crucial for viral protein processing. By inhibiting these enzymes, this compound induces misfolding of essential viral proteins such as envelope (E), precursor membrane (prM), and non-structural protein 1 (NS1), which are vital for viral RNA replication and assembly . This mechanism is similar to other iminosugars but is particularly effective across multiple serotypes of DENV (DENV1-4) with submicromolar efficacy in vitro .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials to assess its safety and efficacy in treating dengue fever. Notable studies include:

- Phase Ib Trial (CELADEN) : Conducted with 50 patients diagnosed with dengue fever, this randomized, placebo-controlled trial aimed to evaluate this compound's effect on viral load and fever burden. Patients received an initial loading dose of 400 mg followed by 200 mg every 12 hours for five days. The results indicated a mean viral load reduction (VLR) that was greater in the this compound group (-1.86) compared to placebo (-1.64), although the difference was not statistically significant .

- Immunological Profiling : The trial also included immunological assessments which showed a qualitative shift in T helper cell profiles during the infection, suggesting that this compound may modulate immune responses .

Case Studies

Several case studies have highlighted the practical implications of this compound's antiviral activity:

- In Vitro Studies : In primary human macrophages, this compound demonstrated significant antiviral effects against DENV, reinforcing its potential as a therapeutic agent .

- Animal Models : In lethal mouse models of antibody-enhanced DENV infection, this compound exhibited antiviral properties, supporting its further development as a dengue treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound rapidly converts to castanospermine (Cast), with peak concentrations observed at approximately 5727 ng/mL and a half-life of about 2.5 hours . These findings suggest that optimizing dosing regimens could enhance therapeutic outcomes.

Summary of Findings

| Study Type | Participants | Dosage | Mean VLR this compound | Mean VLR Placebo | Significance |

|---|---|---|---|---|---|

| Phase Ib Trial | 50 | 400 mg loading + 200 mg BID | -1.86 | -1.64 | Non-significant |

| Immunological Study | N/A | N/A | N/A | N/A | Qualitative shift observed |

Eigenschaften

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJGLYIJVSDQAE-VWNXEWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153153 | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121104-96-9 | |

| Record name | Celgosivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celgosivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.